4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Similar compounds have been known to target cyclin-dependent kinases (cdks), which are crucial drivers of the cell cycle .
Mode of Action
It’s worth noting that related compounds, such as palbociclib, inhibit the phosphorylation on rb protein to induce g1 arrest . This suggests that 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine might interact with its targets in a similar manner.
Biochemical Pathways
Compounds that target cdks can regulate the cell cycle and control the transcriptional process, which is an important pathway for cell cycle regulatory machinery .
Pharmacokinetics
It’s worth noting that the degree of lipophilicity of a drug, which is its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially impact the bioavailability of this compound.
Result of Action
Related compounds that inhibit cdks can lead to cell cycle arrest, potentially preventing uncontrolled cell division and metastasis .
Action Environment
It’s worth noting that the product causes burns of eyes, skin, and mucous membranes , suggesting that it should be handled with care in a controlled environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine typically involves the condensation of appropriate pyrrole and pyrimidine precursors. One common method includes the reaction of 4-chloro-2-methylthiopyrimidine with a suitable pyrrole derivative under controlled conditions. The reaction conditions often involve the use of a base such as sodium hydride in a solvent like tetrahydrofuran, followed by heating to promote the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfone using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride in tetrahydrofuran for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the dechlorinated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methylthiopyrimidine
- 4-chloro-6-methoxy-2-(methylthio)pyrimidine
- 4-chloro-6-ethoxy-2-(methylthio)pyrimidine
Uniqueness
4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its fused pyrrole and pyrimidine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and a broader range of biological activities, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3S/c1-12-7-10-5(8)4-2-3-9-6(4)11-7/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGGBXZHIWVHOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CN2)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415907 | |
Record name | 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57564-94-0 | |
Record name | 57564-94-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70903 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57564-94-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine in nucleoside synthesis?
A1: this compound serves as a versatile building block for creating modified nucleosides. Its structure allows for selective modifications at different positions. For instance, researchers have successfully used it to synthesize Ara-Tubercidin []. This involved reacting this compound with a protected form of D-arabinofuranose under phase-transfer catalysis, followed by several steps to yield the final Ara-Tubercidin.
Q2: How does the reactivity of this compound facilitate the synthesis of functionalized nucleoside derivatives?
A2: The compound exhibits reactivity towards both N-alkylation and SNAr substitution. [, ] This allows for the introduction of various substituents at the N7 and C4 positions, respectively.
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